molecular formula C19H24N8 B6474979 2-methyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2640886-20-8

2-methyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6474979
CAS No.: 2640886-20-8
M. Wt: 364.4 g/mol
InChI Key: DWVABLGFZDABRJ-UHFFFAOYSA-N
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Description

The compound “2-methyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential in various biological activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the use of saturated ketones and aminopyrazoles . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been reported . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been confirmed by various methods such as IR, (1)H NMR, HRMS and X-ray crystal diffraction . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for certain biological activities .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been shown to exhibit excellent inhibition activities in certain biological assays . The structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the substitution of the amino-pyrazole group . Optimization of cellular lipophilic ligand efficiency (LLE) in a series of 2-anilino-pyrimidine IGF-1R kinase inhibitors led to the identification of novel 2-(pyrazol-4-ylamino)-pyrimidines with improved physicochemical properties .

Future Directions

The future directions of research on pyrazolo[1,5-a]pyrimidines could involve further investigation of their potential as anticancer agents . Additionally, more studies are needed to fully understand their mechanism of action and to optimize their physicochemical properties for potential therapeutic applications .

Properties

IUPAC Name

4-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-15-22-17(24-7-2-3-8-24)14-18(23-15)25-10-12-26(13-11-25)19-16-4-5-21-27(16)9-6-20-19/h4-6,9,14H,2-3,7-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVABLGFZDABRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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